Bifenilcianuri

Biphenylcarbonitriles are a class of organic compounds characterized by the presence of two phenyl rings connected via a nitrile group (-CN). These materials exhibit unique chemical and physical properties due to their aromatic structure, making them valuable in various applications. Structurally, these compounds can be represented as C6H4-CN-C6H4, where the nitrile group is located between two benzene rings.

Biphenylcarbonitriles are widely used in the synthesis of other complex organic molecules and materials due to their reactivity with nucleophiles. They serve as key intermediates in the production of polymers, pharmaceuticals, and dyes. Additionally, these compounds have potential applications in electronics and photonic devices owing to their excellent electrical conductivity and optical properties.

Their preparation often involves reactions such as Friedel-Crafts acylation followed by nitrilation or direct synthesis from benzene derivatives under appropriate conditions. The stability of biphenylcarbonitriles makes them suitable for various synthetic processes, though they require careful handling due to their reactivity.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

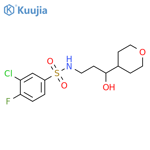

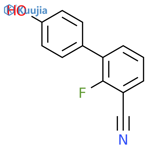

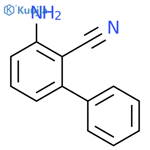

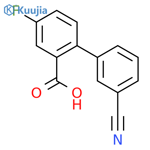

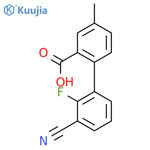

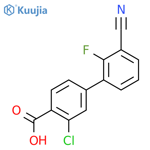

|

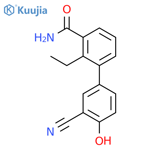

5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol | 1261964-35-5 | C14H8FNO3 |

|

4-(3-Cyano-2-fluorophenyl)phenol | 1261951-45-4 | C13H8FNO |

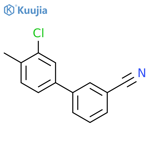

|

3-(3-Chloro-4-methylphenyl)benzonitrile | 253679-13-9 | C14H10ClN |

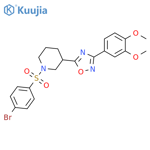

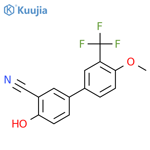

|

2-hydroxy-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzonitrile | 1261901-78-3 | C15H10F3NO2 |

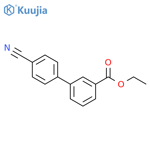

|

Ethyl 4'-cyanobiphenyl-3-carboxylate | 131379-34-5 | C16H13NO2 |

|

2-amino-6-phenylbenzonitrile | 106274-68-4 | C13H10N2 |

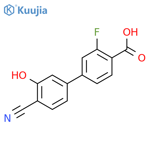

|

2-(3-cyanophenyl)-5-fluorobenzoic Acid | 1183275-64-0 | C14H8FNO2 |

|

2-(3-cyano-2-fluorophenyl)-5-methylbenzoic Acid | 1261959-98-1 | C15H10FNO2 |

|

2-chloro-4-(3-cyano-2-fluorophenyl)benzoic Acid | 1261943-29-6 | C14H7ClFNO2 |

|

3-(3-cyano-4-hydroxyphenyl)-n-ethylbenzamide | 1261952-85-5 | C16H14N2O2 |

Letteratura correlata

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

Fornitori consigliati

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati